molecular formula C13H13NO3S B2968196 (E)-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide CAS No. 571151-19-4

(E)-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide

Cat. No. B2968196
CAS RN: 571151-19-4
M. Wt: 263.31
InChI Key: NTHXERGYALKJJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide, also known as Furasemide, is a sulfonamide derivative that has been extensively studied for its potential use in scientific research. This compound is of particular interest due to its unique chemical structure, which makes it a promising candidate for a variety of applications. In

Scientific Research Applications

Bioactive Furanyl- or Thienyl-Substituted Nucleobases and Nucleosides

Five-membered heterocycles like furan play a crucial role in medicinal chemistry as structural units of bioactive molecules. Research emphasizes the significance of furan-2-yl and similar substituents in the chemistry of purine and pyrimidine nucleobases, nucleosides, and their analogues. The studies focus on the impact of bioisosteric replacement of aryl substituents with heteroaryl ones on biological activities, exploring compounds with optimized antiviral, antitumor, antimycobacterial, and antiparkinsonian actions (Ostrowski, 2022).

Conversion of Biomass to Furan Derivatives for Sustainable Materials and Fuels

5-Hydroxymethylfurfural (HMF) and its derivatives, produced from plant biomass, are seen as alternatives to non-renewable hydrocarbon sources. These compounds are pivotal for the future of the chemical industry, potentially replacing oil, natural gas, and coal. This review highlights the synthesis of HMF from biomass and its applications in producing monomers, polymers, fuels, solvents, and various chemicals. Key derivatives like 2,5-furandicarboxylic acid and 2,5-dimethylfuran represent major advances in sustainable chemistry and materials science (Chernyshev, Kravchenko, & Ananikov, 2017).

Biocatalytic Valorization of Furans for Sustainable Chemical Synthesis

Biocatalysis presents a promising approach to the valorization of biogenic furans, such as furfural and 5-hydroxymethylfurfural, which are versatile and functional building blocks. Despite the challenges posed by their instability, enzymatic processes offer high selectivity under mild conditions. This review discusses the potential of enzymes in upgrading furans, highlighting successful transformations and proposing strategies to overcome current limitations in productivity and scalability. The exploration of enzymatic processes could lead to greener and more sustainable methods for producing valuable chemical derivatives from furan compounds (Domínguez de María & Guajardo, 2017).

Sustainable Biofuel Production from Furan Derivatives

2,5-Dimethylfuran (DMF), a furan-based compound derived from lignocellulosic biomass, is highlighted as a promising biofuel for spark ignition engines. This review assesses DMF's synthesis from biomass and compares its combustion, performance, and emission characteristics to conventional fuels. DMF's high energy density and environmentally friendly profile position it as an attractive alternative fuel, supporting the transition towards renewable energy sources in the automotive sector (Hoang, Nižetić, & Ölçer, 2021).

Future Directions

: RnBeads: Comprehensive Analysis of DNA Methylation Data : ECHEMI: (E)-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide : 知乎专栏: 元分析教程 | 手把手教你使用CMA 2.0

properties

IUPAC Name

(E)-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c15-18(16,14-11-13-7-4-9-17-13)10-8-12-5-2-1-3-6-12/h1-10,14H,11H2/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHXERGYALKJJD-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.